3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid
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Overview
Description
3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid is a fluorinated organic compound with the molecular formula C10H9F3O3. It is characterized by the presence of a trifluoromethyl group and a hydroxyphenyl group attached to a propanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid typically involves the reaction of 4-hydroxybenzyl alcohol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3,3,3-trifluoro-2-[(4-oxophenyl)methyl]propanoic acid.
Reduction: Formation of 3,3,3-trifluoro-2-[(4-hydroxyphenyl)methyl]propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
- 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid
- 3,3,3-Trifluoro-2-hydroxyisobutyric acid
Uniqueness
3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid is unique due to the presence of both a trifluoromethyl group and a hydroxyphenyl group. This combination imparts distinct chemical properties, such as increased acidity and enhanced reactivity in certain chemical reactions. Additionally, the compound’s structure allows for versatile modifications, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
3,3,3-trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)8(9(15)16)5-6-1-3-7(14)4-2-6/h1-4,8,14H,5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQFVTJKKODBQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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